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Introduction

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde is an aromatic aldehyde that serves as a valuable

intermediate in synthetic organic chemistry and a scaffold in medicinal chemistry. Its structure

combines a reactive aldehyde functionality, a sterically hindering tert-butyl group that enhances

lipophilicity, and a benzyl ether protecting group. This unique combination of features makes it

a versatile building block for the synthesis of more complex molecular architectures. The

benzyloxy pharmacophore, in particular, is a recognized motif in the design of bioactive

compounds, including enzyme inhibitors.[1] This guide provides a comprehensive overview of

its chemical properties, synthesis, spectral characteristics, and potential applications, with a

focus on insights relevant to researchers in drug discovery and development.

Molecular Structure and Physicochemical
Properties
The foundational step in understanding the utility of any chemical compound is a thorough

characterization of its physical and chemical properties.
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IUPAC Name: 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde CAS Number: 796047-09-1[2]

Molecular Formula: C₁₈H₂₀O₂[3] Molecular Weight: 268.35 g/mol [3]

The molecule's structure features a benzaldehyde core where the hydroxyl group at position 2

is protected as a benzyl ether, and a tert-butyl group is substituted at position 5. This

substitution pattern influences the molecule's reactivity and solubility.

Table 1: Physicochemical Data Summary

Property Value Source

Molecular Weight 268.35 g/mol PubChem[4][5]

Molecular Formula C₁₈H₂₀O₂ Achmem[3]

XLogP3-AA 4.5 PubChem[4][5]

Hydrogen Bond Donor Count 0 PubChem[4][5]

Hydrogen Bond Acceptor

Count
2 PubChem[4][5]

Rotatable Bond Count 5 PubChem[5]

Topological Polar Surface Area 26.3 Å² PubChem[4][5]

Storage Conditions Inert atmosphere, 2-8°C Achmem[3]

Solubility

Insoluble in water; Soluble in

organic solvents like

Chloroform, Methanol

(Slightly).

ChemicalBook[6] (Inferred

from 2-

Benzyloxybenzaldehyde)

Note: Some properties are computationally derived or inferred from structurally similar

compounds due to limited experimental data for this specific molecule.

Synthesis and Purification
The most direct and common synthesis of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde involves

a two-step process starting from 4-tert-butylphenol. This process includes formylation followed

by etherification.
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Step 1: Formylation of 4-tert-butylphenol
The initial step is the synthesis of the precursor, 5-tert-butyl-2-hydroxybenzaldehyde (also

known as 5-tert-butylsalicylaldehyde), via the Duff reaction or a similar formylation method.

Protocol: Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde[7][8]

Under a nitrogen atmosphere, dissolve 4-tert-butylphenol (1.0 eq) and

hexamethylenetetramine (2.0 eq) in anhydrous trifluoroacetic acid.

Heat the reaction mixture to 80°C and reflux for 24 hours.

After cooling, slowly pour the mixture into a 4 M hydrochloric acid solution and stir for 10

minutes.

Extract the aqueous layer with dichloromethane (2x volumes).

Combine the organic phases, wash with 4 M HCl and then with deionized water.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the resulting crude product by silica gel column chromatography using

dichloromethane as the eluent to yield 5-tert-butyl-2-hydroxybenzaldehyde as a yellow

viscous liquid.[7][8]

Step 2: O-Benzylation of 5-tert-butyl-2-
hydroxybenzaldehyde
The phenolic hydroxyl group is then protected via a Williamson ether synthesis. This reaction is

a cornerstone of organic synthesis for forming ethers.[9]

Protocol: Synthesis of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

Dissolve 5-tert-butyl-2-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as

acetone or dimethylformamide (DMF).[9][10]
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Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) or sodium hydride

(NaH, 1.5-2.0 eq), to the solution and stir to form the phenoxide.[9][10]

Add benzyl bromide (BnBr, 1.2-1.5 eq) dropwise to the mixture at room temperature (or 0°C

if using NaH).[9]

Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography

(TLC) until the starting material is consumed.[10]

After cooling to room temperature, filter off the inorganic salts.

Evaporate the solvent under reduced pressure.

Dissolve the residue in an organic solvent like ethyl acetate, wash with water and then with

brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Purify the crude product by flash chromatography on silica gel (eluent: ethyl acetate/hexane

mixture) to afford the final product.[10]

Diagram: Synthetic Workflow
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Williamson Ether Synthesis
(Benzyl Bromide, K2CO3)

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

Click to download full resolution via product page

Caption: Two-step synthesis of the target compound from 4-tert-butylphenol.

Spectral Characterization (Theoretical Analysis)
While specific published spectra for this exact compound are not readily available, its spectral

properties can be reliably predicted based on its functional groups and data from analogous

structures like 2-benzyloxybenzaldehyde and benzaldehyde.[11][12]

¹H NMR Spectroscopy
Aldehyde Proton (-CHO): A singlet is expected far downfield, around δ 9.8-10.2 ppm, due to

the strong deshielding effect of the carbonyl group.[12]
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Aromatic Protons: Two distinct aromatic systems are present.

Benzaldehyde Ring: Three protons will appear in the range of δ 7.0-7.8 ppm, showing

complex splitting patterns (doublets and triplets of doublets) based on their coupling.

Benzyl Ring: Five protons will appear around δ 7.2-7.5 ppm, typical for a monosubstituted

benzene ring.

Benzylic Protons (-O-CH₂-Ph): A sharp singlet is expected around δ 5.1-5.3 ppm, integrating

to two protons.

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to nine protons will be observed

upfield, around δ 1.3-1.4 ppm.

¹³C NMR Spectroscopy
Carbonyl Carbon (-CHO): A signal is expected in the highly deshielded region of δ 190-195

ppm.

Aromatic Carbons: Signals will appear between δ 110-160 ppm. The carbon bearing the

benzyloxy group (C2) and the aldehyde (C1) will be the most downfield within this range.

Benzylic Carbon (-O-CH₂-Ph): A signal is expected around δ 70-75 ppm.

tert-Butyl Carbons: Two signals are expected: the quaternary carbon around δ 34-36 ppm

and the methyl carbons around δ 30-32 ppm.

Infrared (IR) Spectroscopy
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700

cm⁻¹.

Aromatic C-H Stretch: Peaks will be observed just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks will be observed just below 3000 cm⁻¹ for the tert-butyl and

benzylic groups.

C-O-C Stretch (Ether): A characteristic band is expected in the 1200-1250 cm⁻¹ region.
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Chemical Reactivity and Applications in Drug
Discovery
The reactivity of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde is dominated by its aldehyde

group and the stability of the benzyl ether.

Key Reactions
Schiff Base Formation: The aldehyde readily condenses with primary amines to form imines

(Schiff bases), which are common intermediates in the synthesis of heterocyclic compounds

and ligands.

Wittig Reaction: It can undergo olefination with phosphorus ylides to form alkenes, a

fundamental C-C bond-forming reaction.

Redox Reactions: The aldehyde can be oxidized to the corresponding carboxylic acid using

agents like potassium permanganate or reduced to a primary alcohol with sodium

borohydride.

Debenzylation: The benzyloxy group is a robust protecting group but can be cleaved via

catalytic hydrogenolysis (H₂/Pd-C) to reveal the parent phenol, 5-tert-butyl-2-

hydroxybenzaldehyde. This allows for late-stage functionalization of the hydroxyl group.

Diagram: Core Reactivity Pathways

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

Schiff Base (Imine)

Condensation

Primary Alcohol

Reduction

Carboxylic Acid

Oxidation

5-tert-butyl-2-hydroxybenzaldehyde

Debenzylation

Primary Amine (R-NH2)Reducing Agent (NaBH4) Oxidizing Agent (KMnO4) Hydrogenolysis (H2, Pd/C)

Click to download full resolution via product page

Caption: Key chemical transformations of the title compound.
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Relevance in Medicinal Chemistry
The benzyloxybenzaldehyde scaffold is of significant interest in drug development.[13]

Enzyme Inhibition: Derivatives of benzyloxybenzaldehyde have been investigated as

inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in certain

cancer stem cells and associated with chemotherapy resistance.[13] The aldehyde moiety

can act as a handle for designing potent inhibitors.

Monoamine Oxidase (MAO) Inhibitors: Chalcones synthesized from benzyloxy

benzaldehydes have shown potent and reversible inhibitory activity against monoamine

oxidase B (MAO-B), a key target in the treatment of neurodegenerative diseases like

Parkinson's disease.[1] The benzyloxy group is a recognized pharmacophore that

contributes to binding affinity.[1]

Anticancer and Antimicrobial Agents: Various benzaldehyde derivatives, including those with

benzyloxy substitutions, have demonstrated cytotoxic activity against cancer cell lines and

antimicrobial properties.[14] The tert-butyl group often serves to increase lipophilicity, which

can enhance cell membrane permeability and bioavailability.

The title compound is a strategic starting material for synthesizing libraries of such bioactive

molecules, enabling structure-activity relationship (SAR) studies to optimize potency and

selectivity.

Safety, Handling, and Storage
Hazards: While specific GHS data is limited, related benzaldehydes are classified as

irritants.[6][11] It may cause skin, eye, and respiratory irritation.

Handling: Use standard personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat. Handle in a well-ventilated fume hood.

Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing

agents. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.

[3]

Conclusion
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2-(Benzyloxy)-5-(tert-butyl)benzaldehyde is a synthetically versatile molecule with significant

potential as a building block in materials science and medicinal chemistry. Its well-defined

reactivity, centered on the aldehyde functional group, and the strategic placement of the

benzyloxy and tert-butyl moieties, provide a robust platform for the development of novel

compounds. For drug development professionals, this scaffold offers a proven starting point for

designing inhibitors of key enzymatic targets, particularly in oncology and neuropharmacology.

The synthetic protocols and characterization data outlined in this guide serve as a foundational

resource for researchers aiming to leverage the unique chemical properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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